Cas no 5447-38-1 (Benzeneacetic acid,4-(acetyloxy)-3-methoxy-)

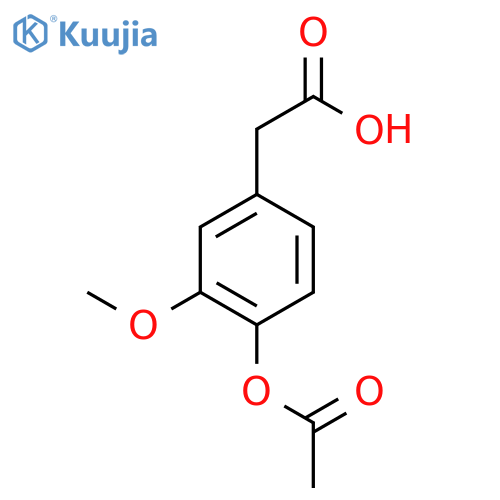

5447-38-1 structure

商品名:Benzeneacetic acid,4-(acetyloxy)-3-methoxy-

Benzeneacetic acid,4-(acetyloxy)-3-methoxy- 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid,4-(acetyloxy)-3-methoxy-

- 2-(4-acetyloxy-3-methoxyphenyl)acetic acid

- 4-acetoxy-3-methoxyphenylacetic acid

- 4-acetylhomovanilic acid

- 4-O-acetylhomovanillic acid

- acetylhomovanillic acid

- AKOS024286202

- 2-(4-acetoxy-3-methoxyphenyl)acetic acid

- 2-[4-(acetyloxy)-3-methoxyphenyl]acetic acid

- QLJMBAXRCXCSGZ-UHFFFAOYSA-N

- MFCD03424354

- NSC16950

- NSC 16950

- SCHEMBL2729631

- (4-Acetoxy-3-methoxy-phenyl)-acetic acid

- FT-0635719

- (4-acetoxy-3-methoxyphenyl)acetic acid

- DTXSID40280460

- [4-(acetyloxy)-3-methoxyphenyl]acetic acid

- NSC-16950

- 5447-38-1

- 4-acetoxy-3-methoxyphenyacetic acid

-

- インチ: InChI=1S/C11H12O5/c1-7(12)16-9-4-3-8(6-11(13)14)5-10(9)15-2/h3-5H,6H2,1-2H3,(H,13,14)

- InChIKey: QLJMBAXRCXCSGZ-UHFFFAOYSA-N

- ほほえんだ: CC(=O)OC1=C(C=C(C=C1)CC(=O)O)OC

計算された属性

- せいみつぶんしりょう: 224.06800

- どういたいしつりょう: 224.068

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.8A^2

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 密度みつど: 1.256

- ゆうかいてん: 138-140°C

- ふってん: 349.2°Cat760mmHg

- フラッシュポイント: 133.9°C

- 屈折率: 1.532

- PSA: 72.83000

- LogP: 1.24760

Benzeneacetic acid,4-(acetyloxy)-3-methoxy- セキュリティ情報

Benzeneacetic acid,4-(acetyloxy)-3-methoxy- 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Benzeneacetic acid,4-(acetyloxy)-3-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB148968-1g |

4-Acetoxy-3-methoxyphenyl acetic acid, 98%; . |

5447-38-1 | 98% | 1g |

€150.10 | 2024-04-17 |

Benzeneacetic acid,4-(acetyloxy)-3-methoxy- 関連文献

-

1. Synthesis of 2,9,10-trioxatricyclo[4.3.1.0]decane analogues of resiniferatoxinGraham C. Bloomfield,Timothy J. Ritchie,Roger Wrigglesworth J. Chem. Soc. Perkin Trans. 1 1992 1229

5447-38-1 (Benzeneacetic acid,4-(acetyloxy)-3-methoxy-) 関連製品

- 80018-50-4(3-Ethoxy-4-hydroxyphenylacetic Acid)

- 15964-81-5(Methyl 3-hydroxy-4-methoxyphenylacetate)

- 32022-28-9(4-(Acetyloxy)-3-methoxybenzenethanol Acetate)

- 15964-79-1(Methyl homoveratrate)

- 4112-89-4(Benzeneacetic acid,2-methoxyphenyl ester)

- 120-13-8(4-Ethoxy-3-methoxyphenylacetic acid)

- 38464-04-9(3,4-Diethoxyphenylacetic acid)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬